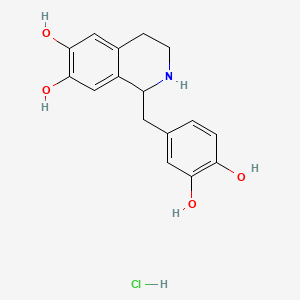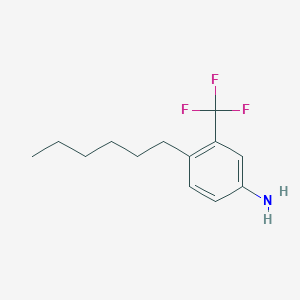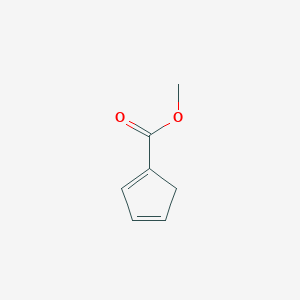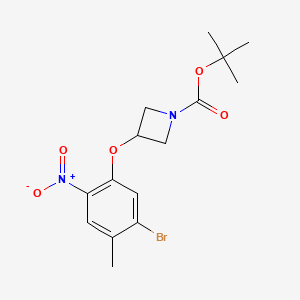
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-chloro-3-nitroaniline with pyrrolidine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, substituted anilines, and various functionalized pyrrolidine compounds.
科学的研究の応用
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can interact with active sites, potentially inhibiting or modifying the activity of the target molecule. The 2-methoxyethoxy group may enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the 2-methoxyethoxy group, which may affect its solubility and reactivity.
3-(2-Methoxyethoxy)aniline: Lacks the pyrrolidine ring, which may reduce its binding affinity to certain targets.
N-Phenylpyrrolidine: Similar structure but lacks the methoxyethoxy substitution, affecting its overall properties.
Uniqueness
3-(2-Methoxyethoxy)-4-(pyrrolidin-1-yl)aniline is unique due to the combination of the pyrrolidine ring and the 2-methoxyethoxy group, which together enhance its chemical reactivity, solubility, and potential biological activity.
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
3-(2-methoxyethoxy)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-13-10-11(14)4-5-12(13)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChIキー |
UAQORRANNSOGQA-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




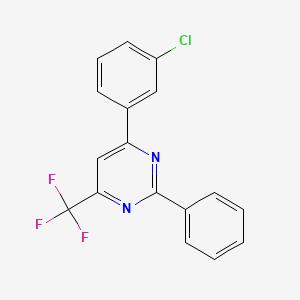
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
